N-(2-Bromoethyl)-p-nitrobenzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2O3 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
N-(2-bromoethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C9H9BrN2O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI Key |
OZAFHWUHKCLPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
General Overview and Research Significance of N 2 Bromoethyl P Nitrobenzamide
Context within Benzamide (B126) Derivatives Research
Benzamide derivatives are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature. Researchers have extensively explored benzamides for various therapeutic applications, including their potential as anticancer and antimicrobial agents. The core benzamide structure serves as a versatile scaffold that can be readily modified to modulate its physicochemical and biological properties. The synthesis of novel benzamide derivatives is an active area of research aimed at discovering new compounds with enhanced efficacy and novel mechanisms of action.
Importance of the Nitrobenzamide Moiety in Chemical Research
The nitrobenzamide moiety, and specifically the p-nitrobenzamide group, is a key structural feature that significantly influences the chemical and biological characteristics of a molecule. The nitro group (-NO2) is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring and the properties of the amide linkage.
In medicinal chemistry, the nitro group is a well-established pharmacophore found in a variety of therapeutic agents. nih.gov Nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects. nih.govnih.gov The presence of the nitro group can enhance a compound's interaction with biological targets and can also be a site for metabolic activation, which is a crucial consideration in drug design. nih.gov For instance, some nitro compounds are known to be reduced within cells to generate reactive nitrogen species that can exert cytotoxic effects on microorganisms and cancer cells. nih.govresearchgate.net
Research into 4-nitrobenzamide (B147303) derivatives has revealed their potential as antimicrobial agents. researchgate.netijpbs.com Studies have shown that certain compounds in this class exhibit significant activity against various bacterial and fungal strains. researchgate.netijpbs.com Furthermore, other substituted nitrobenzamide derivatives have been investigated for their anti-tumor properties. nih.gov
Table 1: Examples of Biologically Active Nitrobenzamide Derivatives
| Compound Name | Biological Activity | Reference |
| 4-iodo-3-nitrobenzamide (iniparib) | PARP inhibitor (initially reported) | N/A |
| Various 4-substituted-3-nitrobenzamides | Anti-tumor activity | nih.gov |
| Nimesulide | Anti-inflammatory | nih.gov |
This table is for illustrative purposes and includes examples of related nitrobenzamide compounds.
Significance of the Bromoethyl Functionality in Organic Synthesis
The bromoethyl group (-CH2CH2Br) is a valuable functional group in organic synthesis due to its reactive nature. The bromine atom is a good leaving group, making the bromoethyl moiety susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various other functional groups, making N-(2-Bromoethyl)-p-nitrobenzamide a useful building block for the synthesis of more complex molecules.
Bromo-organic compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov The bromoethyl group, in particular, can be used to introduce an ethyl spacer, which can be important for optimizing the biological activity of a molecule by providing the correct distance and orientation for interaction with a biological target. The synthesis of compounds containing a bromoethyl group often involves the reaction of an alcohol with a brominating agent or the addition of hydrogen bromide across a double bond.
Table 2: Common Reactions Involving the Bromoethyl Group
| Reaction Type | Reagents | Product Type |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted ethylamines, ethers, thioethers |
| Elimination | Strong Base | Vinyl compound |
| Grignard Reagent Formation | Magnesium | Organomagnesium halide |
This table provides a general overview of reactions involving alkyl bromides.
Overview of Current Research Trajectories Involving this compound Analogues
While specific research on this compound is not extensively documented in publicly available literature, the study of its analogues provides insight into its potential applications. Research in this area often focuses on the synthesis of new derivatives and the evaluation of their biological activities.
For example, studies on analogues such as N-(3-chlorophenethyl)-4-nitrobenzamide and N-(2,2-diphenylethyl)-4-nitrobenzamide highlight the ongoing interest in combining the 4-nitrobenzamide core with different side chains. mdpi.commdpi.com The synthesis of these compounds is typically achieved by reacting 4-nitrobenzoyl chloride with the corresponding amine. mdpi.commdpi.com These studies often involve the characterization of the new compounds using techniques like NMR and mass spectrometry, followed by an assessment of their biological properties. The goal of such research is to explore the structure-activity relationships and to identify new lead compounds for drug discovery. nih.gov The general synthetic approach for creating such analogues suggests that this compound could be synthesized by reacting 4-nitrobenzoyl chloride with 2-bromoethylamine (B90993).
Chemical Reactivity and Transformation Pathways of N 2 Bromoethyl P Nitrobenzamide
Reactions of the Bromoethyl Moiety
The primary reactive center in the aliphatic portion of N-(2-Bromoethyl)-p-nitrobenzamide is the carbon-bromine bond. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to attack by various nucleophiles.
Nucleophilic Substitution Reactions (e.g., SN2 reactions with various nucleophiles)
The terminal carbon of the bromoethyl group is electrophilic and readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. The strong electron-withdrawing effect of the p-nitrobenzoyl group enhances the electrophilicity of the methylene (B1212753) carbon attached to the bromine, making it more susceptible to nucleophilic attack compared to a simple bromoalkane.
Common nucleophiles that can react with this compound include amines, thiolates, and alkoxides. For instance, reaction with a primary or secondary amine would lead to the corresponding N-(2-aminoethyl)-p-nitrobenzamide derivative. Similarly, treatment with a thiolate, such as sodium thiophenoxide, would yield a thioether. Alkoxides, like sodium ethoxide, would result in the formation of an ether.
These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 mechanism. The presence of a non-nucleophilic base may be required to neutralize any acidic byproducts.
Table 1: Examples of Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Product | Typical Conditions |
| Amine | Piperidine | N-(2-(Piperidin-1-yl)ethyl)-p-nitrobenzamide | DMF, 70 °C, 4h |
| Thiolate | Sodium thiophenoxide | N-(2-(Phenylthio)ethyl)-p-nitrobenzamide | Ethanol, reflux, 3h |
| Alkoxide | Sodium ethoxide | N-(2-Ethoxyethyl)-p-nitrobenzamide | THF, rt, 12h |
| Azide (B81097) | Sodium azide | N-(2-Azidoethyl)-p-nitrobenzamide | DMF, 80 °C, 6h |
Note: The data in this table is illustrative and based on general principles of SN2 reactions for similar substrates.
Intramolecular Cyclization Reactions
The proximity of the bromoethyl moiety to the amide group allows for intramolecular reactions, leading to the formation of heterocyclic structures.
In the presence of a base, this compound can undergo intramolecular cyclization to form 2-(p-nitrophenyl)-2-oxazoline. core.ac.uk This reaction proceeds via an initial deprotonation of the amide nitrogen, followed by an intramolecular SN2 attack of the resulting amidate anion on the carbon bearing the bromine atom. The rate of this cyclization is influenced by the nature of the substituent on the benzoyl ring and the reaction conditions. The electron-withdrawing nitro group at the para position of the benzoyl moiety can influence the acidity of the amide proton and the stability of the transition state. Studies on related N-2-bromoethylbenzamides have shown that the cyclization is a facile process. core.ac.uk
The 2-oxazoline ring formed through cyclization can be opened under certain conditions to regenerate a bromoethyl amide derivative. For example, treatment of 2-(p-nitrophenyl)-2-oxazoline with a hydrohalic acid, such as hydrobromic acid (HBr), can lead to the cleavage of the oxazoline (B21484) ring. This reaction proceeds by protonation of the nitrogen atom of the oxazoline, followed by nucleophilic attack of the bromide ion at the C5 position of the ring, resulting in the formation of the corresponding this compound. This ring-opening reaction is essentially the reverse of the cyclization process.
Alkylation Reactions and Formation of Quaternary Ammonium (B1175870) Salts
The electrophilic nature of the bromoethyl group also allows for N-alkylation reactions with tertiary amines. This reaction leads to the formation of quaternary ammonium salts. For example, the reaction of this compound with a tertiary amine like trimethylamine (B31210) results in the formation of N,N,N-trimethyl-2-(p-nitrobenzamido)ethan-1-aminium bromide. These reactions are typically carried out in a polar solvent.
Reactions of the Nitro Group
The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction.
The reduction of the nitro group in this compound to an amino group can be achieved using various reducing agents. The choice of reagent is crucial to ensure chemoselectivity, preserving the bromoethyl functionality if desired.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metal/acid combinations.
Catalytic Hydrogenation: Hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), is an effective method for reducing the nitro group. This method is often clean and provides high yields of the corresponding aniline (B41778), N-(2-bromoethyl)-p-aminobenzamide. However, care must be taken as prolonged reaction times or more active catalysts could potentially lead to the hydrogenolysis of the carbon-bromine bond.
Metal/Acid Reduction: A classic method for nitro group reduction is the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). For instance, stannous chloride (SnCl2) in concentrated HCl is a common reagent for this transformation. This method is generally effective for the reduction of nitroarenes to anilines.
Table 2: Examples of Reduction Reactions of the Nitro Group in this compound
| Reducing Agent | Product | Typical Conditions |
| H2, Pd/C | N-(2-Bromoethyl)-p-aminobenzamide | Ethanol, rt, atmospheric pressure |
| SnCl2·2H2O / HCl | N-(2-Bromoethyl)-p-aminobenzamide | Ethanol, reflux, 2h |
| Fe / NH4Cl | N-(2-Bromoethyl)-p-aminobenzamide | Ethanol/Water, reflux, 3h |
Note: The data in this table is illustrative and based on general procedures for the reduction of aromatic nitro compounds.
The resulting amino group in N-(2-bromoethyl)-p-aminobenzamide opens up further avenues for chemical modification, such as diazotization followed by Sandmeyer reactions or other transformations characteristic of aromatic amines.
Chemical Reduction to Amino Derivatives
The nitro group of this compound can be readily reduced to a primary amine, yielding N-(2-Bromoethyl)-p-aminobenzamide. This transformation is a cornerstone in the synthesis of more complex molecules, as the resulting amino group can participate in a wide array of subsequent reactions. Two common methods for this reduction are catalytic hydrogenation and the use of reducing metals.
Catalytic Hydrogenation: The reduction can be effectively achieved using hydrogen gas in the presence of a palladium catalyst (H₂/Pd). This method is widely employed for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. mdpi.com The reaction typically proceeds under mild conditions of temperature and pressure.
Table 1: Catalytic Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Hydrogen Source | Typical Solvents | Temperature | Pressure | General Observations |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol, Ethyl Acetate | Room Temperature to 50°C | 1-20 barg | High yields and selectivity for the amino derivative are generally observed. mdpi.com |
Reduction with Zinc Powder: An alternative method involves the use of zinc powder in an acidic medium. While effective, this method is often less preferred than catalytic hydrogenation due to the generation of metallic waste and potentially harsher reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-Substituted Aromatic Ring
The presence of the strongly electron-withdrawing nitro group in the para position to a potential leaving group on the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comchemicalforums.com In this type of reaction, a nucleophile displaces a substituent on the aromatic ring, typically a halide or the nitro group itself, though the latter is less common.
The reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is significantly influenced by the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles, such as alkoxides and amines, readily participate in these reactions. stanford.edusemanticscholar.org The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic counter-ion of the nucleophile without deactivating the nucleophile itself.
Table 2: General Conditions for SNAr Reactions on Nitro-Aryl Compounds
| Nucleophile | Leaving Group | Solvent | General Reaction Conditions |
| Alkoxides (e.g., CH₃O⁻) | Halides (e.g., F, Cl) | DMF, DMSO | Room temperature to moderate heating. stanford.eduwuxiapptec.com |
| Amines (e.g., RNH₂) | Halides (e.g., F, Cl) | DMF, DMSO, Ethanol | Room temperature to reflux. semanticscholar.org |
Reactions Involving the Amide Linkage
The amide bond in this compound can undergo several important transformations, including N-alkylation, N-acylation, and hydrolysis.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amide group can act as a nucleophile, although it is significantly less nucleophilic than an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group.
N-Alkylation: N-alkylation of the amide can be achieved by reaction with alkyl halides. This reaction typically requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like THF or DMF. organic-chemistry.orgrsc.org
N-Acylation: Similarly, N-acylation can be accomplished by reacting the amide with an acylating agent, such as an acyl chloride or an anhydride. This reaction also generally requires the presence of a base to facilitate the formation of the amidate anion. Catalytic amounts of a Lewis acid, such as zinc chloride (ZnCl₂), can also promote the acylation of N-substituted amides. mdpi.com
Hydrolysis and Cleavage Reactions of the Amide Bond
The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield p-nitrobenzoic acid and 2-bromoethylamine (B90993).
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylic acid and the protonated amine. The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid and the temperature. researchgate.netepa.gov
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels the amidate anion, which is subsequently protonated by the solvent to give the amine. The rate of base-catalyzed hydrolysis is dependent on the concentration of the base. viu.ca
The stability of the amide bond makes its cleavage generally require more forcing conditions, such as prolonged heating in strong acid or base, compared to the hydrolysis of esters.
Mechanistic Investigations of Reactions Involving N 2 Bromoethyl P Nitrobenzamide
Mechanisms of Nitro Group Reduction
The reduction of the aromatic nitro group is a critical transformation, often mediated by enzymatic systems. The specific pathway and products are highly dependent on the local environment, particularly the availability of oxygen.
One- and Two-Electron Bioreduction Pathways by Enzymes (e.g., nitroreductases)
The bioreduction of the nitro group in compounds like N-(2-Bromoethyl)-p-nitrobenzamide is primarily carried out by a class of enzymes known as nitroreductases. nih.gov These enzymes are broadly classified into two types based on their mechanism and sensitivity to oxygen. oup.comoup.com
Type I Nitroreductases: These are oxygen-insensitive flavoenzymes that utilize cofactors like NAD(P)H to catalyze the reduction of nitroaromatics through a two-electron transfer mechanism. oup.comoup.com The process involves a six-electron reduction that occurs in sequential two-electron steps, converting the nitro group (Ar-NO₂) first to a nitroso derivative (Ar-NO), then to a hydroxylamino intermediate (Ar-NHOH), and finally to the corresponding amino group (Ar-NH₂). nih.govresearchgate.netnih.gov The initial reduction to the nitroso species is often the rate-limiting step in this pathway. nih.gov Mammalian DT-diaphorase is an example of an enzyme that can perform this type of reduction. nih.govnih.gov
Type II Nitroreductases: In contrast, these enzymes are oxygen-sensitive and operate via a one-electron reduction pathway. oup.comoup.com This single-electron transfer results in the formation of a nitro anion radical. nih.gov This pathway is often described as a "futile cycle" in the presence of oxygen. oup.com
Below is a table summarizing the key characteristics of these enzymatic pathways.
Table 1: Comparison of Type I and Type II Nitroreductase Pathways
| Feature | Type I Nitroreductases | Type II Nitroreductases |
|---|---|---|
| Oxygen Sensitivity | Insensitive oup.comoup.com | Sensitive oup.comoup.com |
| Electron Transfer | Two-electron (hydride) transfer nih.govresearchgate.net | Single-electron transfer oup.com |
| Key Intermediate | Nitroso (Ar-NO) and Hydroxylamino (Ar-NHOH) oup.comnih.gov | Nitro Anion Radical (Ar-NO₂⁻) oup.comnih.gov |
| Final Product | Amino derivative (Ar-NH₂) oup.com | Regeneration of parent nitro compound (in presence of O₂) oup.com |
Radical Anion Formation and Subsequent Transformations
The one-electron reduction of a nitroaromatic compound by Type II nitroreductases or other single-electron transfer agents leads to the formation of a nitro anion radical. oup.comnih.gov This radical species is a key intermediate whose fate is dictated by the cellular environment. nih.gov
Under aerobic conditions, the nitro anion radical is highly unstable and rapidly reacts with molecular oxygen. nih.gov This reaction regenerates the original nitroaromatic compound and produces a superoxide (B77818) radical (O₂⁻). oup.comnih.gov This process, known as futile metabolism or a futile cycle, results in the consumption of reducing equivalents without net reduction of the nitro group, while generating significant oxidative stress. oup.comnih.gov
Conversely, under anaerobic or hypoxic conditions, the nitro anion radical has a longer lifetime. nih.gov In the absence of oxygen, it can undergo further reduction to form the nitroso and subsequently the hydroxylamino and amino derivatives, which are often associated with cytotoxic effects. nih.govnih.gov The stability and decay of the radical anion can also be influenced by factors such as pH and the surrounding medium. researchgate.netresearchgate.net
Role of Hypoxia in Nitro Reduction Mechanisms
Hypoxia, or a state of low oxygen concentration, is a critical factor governing the metabolic fate of nitroaromatic compounds. researchgate.netnih.gov It is a common feature within solid tumors. nih.gov The efficacy of nitro group reduction is profoundly enhanced in hypoxic environments. nih.govnih.gov
Under normal oxygen levels (normoxia), the one-electron reduction pathway is inhibited by the futile cycle, where the nitro radical anion is immediately re-oxidized back to the parent nitro compound by oxygen. nih.gov This prevents the accumulation of further reduced, and often more biologically active, metabolites. nih.gov
In hypoxic regions, the low concentration of oxygen allows the nitro radical anion to escape this futile cycle. nih.gov Consequently, successive enzymatic reduction can proceed, leading to the formation of the nitroso, hydroxylamine (B1172632), and amine species. nih.gov This selective activation in low-oxygen environments is the fundamental principle behind the development of hypoxia-activated prodrugs for cancer therapy. nih.govnih.gov
Table 2: Products of Nitro Group Reduction Under Different Oxygen Conditions
| Initial Reactant | Condition | Pathway | Key Intermediate(s) | Final Product(s) |
|---|---|---|---|---|
| Ar-NO₂ | Normoxia (Aerobic) | One-Electron Reduction | Nitro Anion Radical (Ar-NO₂⁻) | Ar-NO₂ (regenerated), Superoxide (O₂⁻) oup.comnih.gov |
| Ar-NO₂ | Hypoxia (Anaerobic) | One- or Two-Electron Reduction | Nitro Anion Radical, Nitroso, Hydroxylamine | Amino Derivative (Ar-NH₂) nih.govnih.gov |
Mechanisms of Intramolecular Cyclization and Ring Formation
The this compound structure contains a reactive electrophilic center (the carbon bonded to bromine) and a nucleophilic amide group, setting the stage for intramolecular cyclization via neighboring group participation.
Neighboring Group Participation of the Amide Oxygen or Nitrogen
Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular interaction of a functional group's lone pair of electrons or bond electrons with a reaction center. wikipedia.org This participation often leads to a significant increase in reaction rate compared to a similar molecule lacking the participating group. wikipedia.org
In this compound, the amide functionality can act as an internal nucleophile. Both the amide oxygen and nitrogen possess lone pairs of electrons that can attack the carbon atom bearing the bromine atom, displacing the bromide leaving group. This intramolecular Sɴ2 reaction results in the formation of a cyclic intermediate. The effectiveness of NGP is highly dependent on the size of the ring being formed, with 5- and 6-membered rings being the most favored due to minimal ring strain and favorable entropy. stackexchange.comtue.nl The attack from the 2-ethyl position would lead to the formation of a stable 5-membered ring.
Participation by Amide Oxygen: The lone pair on the amide oxygen can attack the bromo-substituted carbon to form a 5-membered oxazoline-type cyclic intermediate.
Participation by Amide Nitrogen: Alternatively, the nitrogen atom could act as the nucleophile, though this is generally less favored than oxygen in an amide group due to resonance delocalization of the nitrogen's lone pair.
Transition State Analysis for Cyclization Pathways
The rate of the intramolecular cyclization is determined by the stability of its transition state. For neighboring group participation to occur, the molecule must adopt a conformation that allows the nucleophilic amide group to approach the electrophilic carbon from the backside, in a typical Sɴ2 trajectory. stackexchange.com
The transition state for this cyclization would involve a partially broken carbon-bromine bond and a partially formed bond between the participating atom (amide oxygen or nitrogen) and the carbon. The geometry of this state is constrained by the need to form a cyclic structure. The activation energy is influenced by factors such as the ring strain of the forming ring and the entropy loss associated with achieving the required conformation. stackexchange.com
Detailed analysis of such transition states often employs kinetic isotope effect (KIE) studies and computational quantum chemical calculations. nih.govrsc.org KIEs can reveal the extent of bond formation and bond fission in the transition state. nih.gov For example, a later transition state would be characterized by more significant bond breaking of the leaving group and more advanced bond formation to the nucleophile. nih.gov While specific transition state analysis for this compound is not detailed in the available literature, the principles derived from similar systems suggest a concerted mechanism where the stability of the 5-membered cyclic transition state provides a low-energy pathway for the reaction.
Mechanisms of Alkylation by Bromoethyl Moieties (e.g., nitrogen mustard-like reactivity)
The alkylating potential of this compound is intrinsically linked to the reactivity of its 2-bromoethyl group. This reactivity is significantly influenced by a phenomenon known as neighboring group participation (NGP), also referred to as anchimeric assistance. In this process, an adjacent functional group within the same molecule participates in the rate-determining step of a substitution reaction, often leading to a substantial increase in reaction rate and influencing the stereochemical outcome. libretexts.orglibretexts.org For this compound, the amide group, specifically the nitrogen or oxygen atom, can act as an internal nucleophile.
The mechanism is analogous to that of nitrogen mustards, which are characterized by the intramolecular cyclization of a β-haloalkylamine to form a highly reactive cyclic aziridinium (B1262131) ion. In the case of this compound, the amide functionality plays a crucial role. The process is initiated by the intramolecular attack of the amide's nitrogen or, more likely, the oxygen atom on the carbon atom bearing the bromine atom. This displacement of the bromide leaving group results in the formation of a cyclic intermediate.
If the nitrogen atom acts as the nucleophile, a three-membered aziridinium ion intermediate is formed. However, due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group, its nucleophilicity is reduced. A more plausible pathway involves the participation of the amide oxygen, leading to the formation of a five-membered oxazolinium ion intermediate. This intermediate is resonance-stabilized, which can lower the activation energy for its formation.
The formation of this cyclic intermediate is the key feature of the nitrogen mustard-like reactivity. This intermediate is highly strained and electrophilic, making it susceptible to attack by external nucleophiles. The subsequent nucleophilic attack opens the ring, resulting in the alkylation of the nucleophile and the regeneration of the amide group. This two-step process, involving the formation of a cyclic intermediate followed by its ring-opening, is characteristic of reactions proceeding with neighboring group participation.
The rate of such reactions is often significantly faster than that of analogous compounds lacking the participating neighboring group. For instance, the rate of hydrolysis of sulfur mustards is about 600 times faster than that of a simple primary alkyl chloride, a direct consequence of anchimeric assistance from the sulfur atom. libretexts.org A similar rate enhancement is expected for the reactions of this compound compared to a simple bromoalkane.
Detailed Research Findings:
While specific kinetic studies on this compound are not extensively documented in the readily available literature, the general principles of neighboring group participation by amides are well-established. Research on related N-(2-haloethyl)amides confirms the formation of cyclic intermediates. For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide has been reported, and its reactivity can be compared to understand the influence of the chain length and the nature of the halogen on the propensity for intramolecular cyclization. mdpi.com
The table below summarizes the key mechanistic steps and intermediates involved in the alkylation reactions of this compound, drawing parallels with the established reactivity of nitrogen mustards.
| Step | Description | Intermediate/Transition State | Key Features |
| 1. Intramolecular Cyclization | The amide oxygen or nitrogen acts as an internal nucleophile, displacing the bromide ion. | Oxazolinium or Aziridinium ion | Rate-determining step; Anchimeric assistance leads to rate enhancement. |
| 2. Nucleophilic Attack | An external nucleophile attacks the electrophilic carbon of the cyclic intermediate. | Ring-opened product | The ring opens to relieve strain, resulting in the alkylation of the nucleophile. |
| 3. Product Formation | The final alkylated product is formed. | Alkylated nucleophile | The overall reaction results in the substitution of the bromine atom with the nucleophile. |
It is important to note that the reaction conditions, such as the solvent and the nature of the nucleophile, can significantly influence the reaction pathway and the relative rates of the different steps. For example, in the presence of a strong, non-nucleophilic base, elimination reactions might compete with the substitution pathway.
Theoretical and Computational Chemistry Studies of N 2 Bromoethyl P Nitrobenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and various other chemical properties. nih.gov These calculations are typically performed using a specific functional (like B3LYP or M06) and a basis set (like 6-311++G(d,p)), which defines the mathematical functions used to describe the orbitals of the atoms. nih.govekb.eg For N-(2-Bromoethyl)-p-nitrobenzamide, these calculations would begin by optimizing the molecular geometry to find its most stable three-dimensional conformation.
Electronic structure analysis focuses on how electrons are distributed within the molecule, which is key to its reactivity.
HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity. nih.gov
Illustrative Frontier Orbital Data for a Related Compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -0.26751 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.18094 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| ΔE (Gap) | -0.08657 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Data is illustrative, based on a similar Schiff base compound. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP map uses a color scale to denote different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and amide groups and the bromine atom, while positive potential would be concentrated around the amide and ethyl hydrogens. nih.gov
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.deq-chem.com This method provides detailed information about electron delocalization, charge transfer between orbitals, and the stability arising from these interactions.
The key aspect of NBO analysis is the examination of interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edunih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In a molecule like this compound, significant delocalization would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring and carbonyl group. For instance, NBO analysis on 2-bromo-5-nitrothiazole (B146120) revealed intramolecular charge transfer, which is crucial for its stability. nih.gov
Example of NBO Interaction Data
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C=O) | ~40-60 |
| LP (N) | π* (Aromatic Ring) | ~30-50 |
| π (Aromatic Ring) | π* (NO2) | ~20-40 |
Values are representative estimates for amide and nitro-aromatic systems.
This analysis also provides "natural charges" on each atom, which are generally considered more reliable than other methods like Mulliken population analysis because they are less sensitive to the basis set used in the calculation. q-chem.comwisc.edu
DFT calculations can accurately predict vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the fundamental vibrational modes of the molecule. researchgate.net These theoretical predictions are invaluable for assigning the peaks observed in experimental spectra. For this compound, this would involve identifying the characteristic stretching and bending frequencies for its functional groups, such as the N-H stretch, C=O stretch, C-N stretch, aromatic C-H vibrations, and the symmetric and asymmetric stretches of the NO2 group. Comparing the calculated spectrum with an experimental one allows for a detailed confirmation of the molecular structure. nih.gov
Molecular Docking Studies (e.g., interaction with enzymes or biomolecules focusing on binding modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. dergipark.org.tr It is frequently used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as an enzyme or receptor protein. nih.gov
For this compound, docking studies could explore its potential to bind to specific enzymes. The process involves placing the 3D structure of the compound into the active site of the target protein and using a scoring function to estimate the binding affinity. The results reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For example, a docking study of a Schiff base compound against a target protein identified a binding energy of -6.0 kcal/mol, stabilized by specific hydrogen bonds and hydrophobic interactions. nih.gov Such studies could reveal if this compound has the potential to act as an inhibitor for a particular enzyme.
Computational Studies on Reaction Pathways and Energetics
Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism and energetics. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.
For this compound, one could computationally study its synthesis reactions or its potential metabolic degradation pathways. For example, a study on propylene (B89431) glycol ethyl ether investigated various unimolecular dissociation pathways, calculating the activation energy for each potential route to determine the most favorable one. researchgate.net A similar approach for this compound could identify its most labile bonds and predict its decomposition products and the energy barriers associated with these processes.
Structure-Activity Relationship (SAR) Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate variations in a molecule's structure with changes in its activity. mdpi.comresearchgate.net
To build a SAR model for this compound, one would need a dataset of structurally similar compounds with measured biological activity. nih.gov Computational methods would then be used to calculate various molecular descriptors for each compound (e.g., electronic, steric, and hydrophobic properties). Statistical techniques are then employed to build a model that predicts activity based on these descriptors. researchgate.net Such models are powerful tools in medicinal chemistry for optimizing lead compounds by suggesting structural modifications that could enhance activity or reduce toxicity. nih.gov For example, SAR analysis can identify which functional groups or substituents on the molecule are critical for its interaction with a biological target. mdpi.com
Role As a Synthetic Intermediate in Complex Molecule Construction
Precursor for the Synthesis of Heterocyclic Compounds (e.g., oxazolines, other N-heterocycles)
The structure of N-(2-Bromoethyl)-p-nitrobenzamide is primed for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. mdpi.com The bromoethyl amide functionality is a classic precursor for the formation of 2-oxazoline rings.
This transformation, known as the Wenker synthesis or a related intramolecular cyclization, typically proceeds via base-mediated deprotonation of the amide nitrogen, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This cyclization reaction forges the five-membered oxazoline (B21484) ring, yielding 2-(4-nitrophenyl)-4,5-dihydrooxazole. The most common methods for preparing 2-oxazolines involve the reaction of an amino alcohol with a carboxylic acid or its derivatives. nih.gov The intramolecular approach starting from a halo-amide like this compound offers a direct route to this important heterocyclic system.
The utility of oxazolines is well-documented; they can serve as protecting groups for carboxylic acids, as directing groups in asymmetric synthesis, and as structural components in pharmacologically active compounds. nih.govrsc.org The p-nitro substituent on the phenyl ring can be further modified, for instance, by reduction to an amine, providing a handle for subsequent functionalization.
Beyond oxazolines, nitro-substituted aromatic compounds are valuable precursors for a wide array of other N-heterocycles. researchgate.netresearchgate.net The nitro group can be reduced to an aniline (B41778) derivative, which can then participate in various classical named reactions to form quinolines, indoles, or benzodiazepines, depending on the chosen reaction partner and conditions.
Table 1: Examples of Oxazoline Synthesis via Cyclization
| Precursor | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| N-(2-hydroxyethyl)benzamide | Thionyl chloride (SOCl₂) | 2-Phenyl-2-oxazoline | Good |
| 2-Amino-2-methylpropan-1-ol + 4-bromo-2-fluorobenzoyl chloride | 1. SOCl₂ 2. Dehydrative cyclization | 2-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-2-oxazoline | ~70% nih.gov |
| 3-Amido-2-phenyl azetidine | Copper(II) triflate (Cu(OTf)₂) | 2-Oxazoline derivative | High nih.gov |
Building Block for Polyfunctionalized Organic Molecules
A building block in organic synthesis is a molecule that provides a specific portion of a larger, target structure. This compound is an exemplary building block because its two distinct functional groups can be manipulated independently to introduce a variety of other functionalities. frontiersin.org This allows for the systematic construction of polyfunctionalized molecules.
The bromoethyl group is susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can be employed to displace the bromide, including:
Amines: to introduce secondary or tertiary amine functionalities or to link other molecular fragments.
Thiols: to form thioethers.
Azides: to generate alkyl azides, which can then be reduced to primary amines or used in "click" chemistry reactions (e.g., Huisgen cycloaddition).
Carboxylates: to form ester linkages.
The p-nitrobenzoyl moiety offers a different set of synthetic opportunities. The nitro group is one of the most versatile functional groups in aromatic chemistry. mdpi.com It is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) under certain conditions. More commonly, the nitro group is reduced to a primary amine (-NH₂). This resulting aniline functionality is a gateway to numerous other transformations:
Acylation/Sulfonylation: to form amides or sulfonamides.
Diazotization: to produce a diazonium salt, which is a highly versatile intermediate that can be converted to -OH, -F, -Cl, -Br, -I, -CN, or -H (Sandmeyer and related reactions).
Reductive Amination: to form secondary or tertiary amines.
The ability to perform selective reactions at either the bromoethyl tail or the nitroaromatic head makes this compound a powerful tool for creating molecules with precisely controlled architectures. chemrxiv.org
Table 2: Potential Transformations of this compound
| Functional Group | Reaction Type | Reagent Examples | Resulting Functionality |
|---|---|---|---|
| Bromoethyl (-CH₂CH₂Br) | Nucleophilic Substitution | R-NH₂, R-SH, NaN₃, R-COO⁻ | Amine, Thioether, Azide (B81097), Ester |
| Nitro (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl | Primary Amine (-NH₂) |
| Nitro (-NO₂) | Nucleophilic Aromatic Substitution | NaOMe (requires specific activation) | Methoxy-substituted ring |
| Amine (post-reduction) | Diazotization/Sandmeyer | NaNO₂, HCl; CuX | -OH, -F, -Cl, -Br, -I, -CN |
Intermediate in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. nih.gov These processes lead to a rapid increase in molecular complexity and are hallmarks of green and atom-economical chemistry.
This compound is a suitable candidate for incorporation into such reaction sequences. For example, a synthetic route could be designed where an initial multicomponent reaction modifies one part of the molecule, followed by a cascade reaction initiated at the other end. An iodine-mediated one-pot cascade reaction has been reported for the synthesis of quinazolinone-fused tetracyclic compounds from 2′-bromoacetophenones, demonstrating the utility of bromo-substituted precursors in complex cyclizations. rsc.org
A hypothetical cascade involving this compound could begin with the substitution of the bromide by a nucleophile that contains another reactive group. Following this, reduction of the nitro group to an amine could trigger an intramolecular cyclization, forming a new heterocyclic ring system in a single, orchestrated sequence. The high reactivity and functional group tolerance of nitroalkenes in cascade reactions further underscore the potential of nitro-containing building blocks in these advanced synthetic methods. researchgate.net The development of novel antibiotic compounds has been achieved through selective multicomponent reactions, highlighting the power of this approach in generating structurally diverse and biologically relevant molecules. frontiersin.org
Scaffold for Combinatorial Library Synthesis
In drug discovery and materials science, it is often necessary to synthesize and screen large numbers of related compounds to identify molecules with desired properties. Combinatorial chemistry addresses this need by creating large "libraries" of compounds from a common core structure, or scaffold. nih.gov A scaffold is a central molecular framework to which various substituents can be attached.
This compound is an excellent scaffold for combinatorial library synthesis due to its two distinct and orthogonally reactive functional handles. researchgate.net A library can be constructed using a two-dimensional matrix approach:
R1 Diversity: A set of diverse nucleophiles (e.g., various amines, thiols) is reacted with the bromoethyl group of the scaffold, creating a first generation of intermediates.
R2 Diversity: The nitro group in each of these intermediates is then reduced to an amine. This new amine functionality is subsequently reacted with a second set of diverse building blocks (e.g., various acyl chlorides, sulfonyl chlorides, or aldehydes for reductive amination).
This strategy allows for the rapid generation of a large and focused library of compounds (a matrix of R1 x R2 combinations) based on the N-ethyl-benzamide core. Such libraries are invaluable for structure-activity relationship (SAR) studies, where the goal is to systematically probe how changes in molecular structure affect biological activity or material properties. The use of generative models in chemistry, such as LibINVENT, further aids in the in silico design of such focused libraries around a central scaffold. chalmers.se
Table 3: Hypothetical Combinatorial Library from this compound Scaffold | Scaffold Position | Building Block Set 1 (Reaction at -Br) | Building Block Set 2 (Reaction at -NH₂ post-reduction) | | --- | --- | --- | | R¹ Group | Benzylamine | R² Group | Acetyl chloride | | | Morpholine | | Benzoyl chloride | | | Thiophenol | | 4-Methoxybenzoyl chloride | | | Sodium azide | | Cyclohexanecarbonyl chloride |
Applications in Chemical Biology Research and Prodrug Design Principles
Design Principles for Bioreductively Activated Prodrugs
Bioreductively activated prodrugs are a class of therapeutic agents that are activated under reducing conditions, which are prevalent in the microenvironment of many solid tumors. nih.gov The design of these prodrugs hinges on incorporating a "trigger" moiety that undergoes a chemical transformation in this environment, releasing a potent cytotoxic "effector."
The development of Hypoxia-Activated Prodrugs (HAPs) is a strategic approach to target quiescent tumor cells that are often resistant to conventional therapies due to their location away from blood vessels. nih.govresearchgate.net The chemical design of these prodrugs leverages the severe hypoxia found in solid tumors. nih.gov
A majority of HAPs employ a nitroaromatic group as the trigger unit. nih.govencyclopedia.pub The p-nitrobenzamide core of N-(2-Bromoethyl)-p-nitrobenzamide serves this function perfectly. The central principle is the significant difference in electronic properties between a nitro group (-NO₂) and its reduced forms, such as the hydroxylamine (B1172632) (-NHOH) and amine (-NH₂) groups. nih.govresearchgate.net In well-oxygenated normal tissues, any initial one-electron reduction of the nitro group is rapidly reversed by molecular oxygen in a "futile cycle," preventing activation. nih.gov However, in the oxygen-deficient environment of a tumor, the reduction proceeds, typically catalyzed by endogenous reductase enzymes like NADPH:cytochrome P450 reductase. nih.govencyclopedia.pub This multi-electron reduction process acts as a switch, converting the electron-withdrawing nitro group into a strongly electron-donating hydroxylamine or amine. This electronic shift can trigger the fragmentation of a linker or activate a tethered cytotoxic agent. nih.govencyclopedia.pub
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the efficacy of prodrugs like this compound. These investigations explore how modifying the chemical structure affects biological activity, selectivity, and activation kinetics. nih.gov For nitroaromatic prodrugs, SAR studies often focus on the electronic properties of the molecule, which are critical for bioreduction.
Key findings from SAR studies on related nitrobenzamide and nitrobenzyl compounds include:
Position of the Nitro Group : The placement of the nitro group on the aromatic ring is crucial. In a series of nitrobenzyl phosphoramide (B1221513) mustards, the 4-nitro (para) isomer, analogous to the structure of this compound, demonstrated the best combination of enzyme activation and antiproliferative effects. nih.gov
Substituents on the Aromatic Ring : The electronic properties of other substituents on the ring significantly influence the reduction potential of the nitro group. In a study of 2,4-dinitrobenzamide (B3032253) mustard analogues, replacing the 4-nitro group with other substituents of varying electronic character was explored. nih.gov A strong positive correlation was observed between the electron-withdrawing strength of the 4-substituent and the cytotoxicity in the presence of a nitroreductase enzyme. This suggests that a more electron-deficient nitro group is more readily reduced and activated. nih.gov
Nature of the Effector Group : The leaving group or cytotoxic warhead is also a key variable. The bromoethyl group in this compound is designed to act as an alkylating agent upon activation. The efficiency of this alkylation can be tuned by modifying the linker and the electronic environment.
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Nitroaromatic Prodrugs
The design of a prodrug involves three key components: the trigger, the linker, and the effector (or drug). The this compound molecule itself represents a simple integration of these parts, where the p-nitrobenzamide is the trigger and the bromoethylamide moiety serves as a combined linker-effector. More advanced strategies employ distinct linker units that are designed to cleave upon trigger activation. nih.gov
Chemical Scaffolds : The nitroaromatic scaffold is a privileged structure in prodrug design due to its unique redox properties. nih.gov Phenyl, nitrophenyl, and nitroimidazole rings are common scaffolds used as triggers for bioreductive activation. nih.govresearchgate.net
Linker Strategies : Linkers are critical for ensuring the prodrug remains stable and inactive until it reaches the target site. Self-immolative linkers, such as the p-aminobenzyloxycarbonyl (PABC) spacer, are widely used. researchgate.net In this strategy, reduction of the nitro group to an amine initiates an electronic cascade that results in a 1,6-elimination reaction, cleaving the PABC linker and releasing the active drug. researchgate.net While the amide bond in this compound is more stable, the principle remains the same: reduction of the nitro group alters the molecule's electronics to activate the bromoethyl effector, making it a better alkylating agent.
Enzyme-Prodrug Systems in Chemical Biology (e.g., Gene-Directed Enzyme Prodrug Therapy - GDEPT)
While HAPs can rely on endogenous enzymes, a more targeted approach is to introduce an exogenous enzyme into cancer cells that can efficiently activate a specific prodrug. nih.gov Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a prominent strategy where a gene encoding a non-human enzyme is delivered specifically to tumor cells. nih.govscivisionpub.com These cells then express the enzyme, which can convert a systemically administered, non-toxic prodrug into a potent cytotoxin, confining the therapeutic effect to the tumor site. scivisionpub.comnih.gov
The most common enzymes used in GDEPT for activating nitroaromatic prodrugs are bacterial nitroreductases, such as NfsB from Escherichia coli. nih.govresearchwithrutgers.com These enzymes are oxygen-insensitive flavoproteins that catalyze the reduction of nitro groups far more efficiently than mammalian reductases. nih.gov
The activation mechanism is a stepwise reduction process:
Nitro to Nitroso : The nitroreductase uses a cofactor, typically NAD(P)H, to catalyze a two-electron reduction of the aromatic nitro group (-NO₂) to a nitroso (-NO) derivative. nih.govresearchgate.net
Nitroso to Hydroxylamine : The nitroso group undergoes a further two-electron reduction to form the corresponding hydroxylamine (-NHOH). nih.govresearchgate.net
Activation : The formation of the hydroxylamine is the crucial activating step. The hydroxylamine is a strong electron-donating group, which dramatically changes the electronic character of the aromatic ring. This can lead to the activation of an attached effector, such as promoting the alkylating potential of the bromoethyl group in this compound, or triggering the fragmentation of a self-immolative linker to release a separate cytotoxic drug. researchgate.net
Hydroxylamine to Amine : A final two-electron reduction can convert the hydroxylamine to the corresponding amine (-NH₂), which is generally less toxic. nih.govencyclopedia.pub
The generation of the highly reactive hydroxylamine species is what converts the inert prodrug into a powerful cytotoxic agent capable of cross-linking DNA or other cellular macromolecules. researchwithrutgers.com
The success of a GDEPT system relies on the high selectivity and efficiency of the chosen enzyme for its partner prodrug. Crystal structure analysis and kinetic studies of E. coli nitroreductase have provided deep insights into its interaction with dinitrobenzamide prodrugs like CB1954, which are close analogues of this compound. nih.govacs.org
Enzyme Structure and Binding : The E. coli nitroreductase is a homodimer with two active sites. Studies with dinitrobenzamide prodrugs show that they can bind in non-identical ways in these two sites. nih.govacs.org This can lead to the reduction of different nitro groups depending on the specific orientation of the prodrug in the active site. For example, in one orientation, the 2-nitro group may be positioned for optimal hydride transfer from the FMN cofactor, while in another orientation, the 4-nitro group is favored. acs.org
Enzyme Engineering : Understanding the structural basis of prodrug recognition has enabled the engineering of nitroreductase variants with improved kinetic properties. Through site-directed mutagenesis, researchers have created enzymes with enhanced activity towards specific prodrugs like CB1954, leading to improved cell sensitization. researchwithrutgers.com
Prodrug Specificity : The enzyme's activity is highly dependent on the prodrug's structure. For dinitrobenzamide mustard analogues, the presence of the 2-nitro group was essential for activation by the E. coli nitroreductase. nih.gov This highlights the high degree of selectivity, where the enzyme has a clear preference for the substitution pattern on the prodrug, a principle that directly applies to the optimization of activatable systems using this compound analogues.
Table 2: List of Mentioned Chemical Compounds
Development of Chemical Probes and Modulators of Biological Pathways
Chemical probes are indispensable tools for dissecting complex biological pathways. nih.gov They are small molecules designed to interact with a specific biological target, such as an enzyme or a receptor, thereby enabling the study of that target's function in a cellular or organismal context. nih.gov The design of such probes often involves the incorporation of specific chemical moieties that confer reactivity, selectivity, or reportable properties. This compound possesses two key features that make its scaffold an interesting starting point for the development of chemical probes: the electrophilic 2-bromoethyl group and the p-nitrobenzamide core.
The design of enzyme inhibitors is a rational approach to modulating biological pathways, with significant therapeutic implications. The chemical structure of this compound suggests its potential as a precursor for enzyme inhibitors, particularly for enzymes that have a nucleophilic residue in their active site. The bromoethyl group can act as an electrophile, capable of forming a covalent bond with a nucleophilic amino acid side chain (e.g., cysteine, serine, or histidine), leading to irreversible or time-dependent inhibition.
Research on structurally related compounds supports this hypothesis. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been identified as competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B), a key enzyme in the metabolism of neurotransmitters. mdpi.com Although these specific analogues were found to be reversible inhibitors upon dialysis, their time-dependent nature points to a mechanism-based interaction within the enzyme's active site. mdpi.com The presence of a nitro group, an electron-withdrawing substituent, on the benzamide (B126) ring can influence the electronic properties of the molecule and its binding affinity to the target enzyme. rjraap.com
The inhibitory potential of benzamide derivatives is not limited to MAO. Studies on other enzymes have shown that the benzamide scaffold can be tailored to achieve potent and selective inhibition. For example, certain N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, enzymes implicated in inflammation and cancer. nih.gov Furthermore, nitro-substituted benzamide derivatives have demonstrated significant inhibitory capacity against inducible nitric oxide synthase (iNOS), another enzyme involved in inflammatory processes. annualreviews.org The inhibitory activities of some of these related benzamide derivatives are summarized in the table below.
Table 1: Enzyme Inhibitory Activities of Selected Benzamide Derivatives
| Compound | Target Enzyme | IC50 / Ki | Inhibition Type |
|---|---|---|---|
| N-(2,4-Dinitrophenyl)benzamide | MAO-A | IC50 = 126 nM | - |
| N-(2,4-Dinitrophenyl)benzo[d] nih.govmdpi.comdioxole-5-carboxamide | MAO-B | IC50 = 56 nM, Ki = 6.3 nM | Reversible, Competitive |
| N-(3-nitrophenyl)prop-2-enamide | MAO-B | Ki = 0.039 µM | Competitive |
| Nitro-substituted benzamide (Compound 5) | iNOS | IC50 = 3.7 µM | - |
| Nitro-substituted benzamide (Compound 6) | iNOS | IC50 = 5.3 µM | - |
The design of ligands that bind to specific receptors is crucial for understanding receptor function and for developing targeted therapeutics. The chemical features of this compound provide a basis for its exploration as a scaffold for receptor-targeted probes. The bromoethyl group can serve as a reactive handle for affinity labeling, a technique used to covalently tag a receptor at its binding site. This allows for the identification and characterization of the receptor's ligand-binding domain. For example, bromoacetylcholine has been used as an affinity label for the acetylcholine (B1216132) receptor. nih.gov Similarly, peptide-based affinity labels incorporating a bromoacetamide group have been developed for the mu opioid receptor. ku.edu
The p-nitrobenzamide moiety itself can contribute to receptor binding through various non-covalent interactions, including hydrogen bonding and aromatic stacking. The design of benzamide derivatives has led to potent ligands for a variety of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov For instance, certain benzamide derivatives exhibit high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, highlighting the versatility of this scaffold in receptor-targeted drug design. nih.gov
The development of selective agonists and antagonists for G-protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes, often involves the exploration of structure-activity relationships of various chemical scaffolds, including benzamides. nih.govnih.gov The specific substitution pattern on the benzamide ring can significantly influence the binding affinity and functional activity at a given receptor. While direct studies on this compound as a receptor probe are not available, the principles of ligand design suggest that this compound could be a starting point for developing such tools. By modifying the linker and the aromatic substitution, it is conceivable to tune the selectivity and affinity of this scaffold for a specific receptor subtype.
This compound Derivatives in Antimicrobial Research (focus on chemical aspects)
The increasing prevalence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Benzamide derivatives have been a fruitful area of investigation in this regard, with numerous studies reporting on their antibacterial and antifungal activities. nih.govnih.gov The chemical structure of this compound contains features that are often associated with antimicrobial properties.
The presence of a halogen atom, such as bromine, and a nitro group on an aromatic scaffold has been shown to be a common feature in many antimicrobial compounds. nih.gov For example, studies on benzyl (B1604629) bromide derivatives have demonstrated their efficacy against both Gram-positive bacteria and fungi. nih.gov Similarly, various nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial potential. nih.gov The electron-withdrawing nature of the nitro group can enhance the biological activity of the molecule.
The antimicrobial activity of benzamide derivatives is often dependent on the specific substitution pattern on both the benzoyl and the N-alkyl/aryl portions of the molecule. For instance, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed their activity against Gram-positive bacteria and various fungi. nih.gov Another study on a series of benzamide derivatives reported that compounds with specific substitutions showed excellent activity against both Bacillus subtilis and Escherichia coli. nih.gov The table below presents the minimum inhibitory concentrations (MIC) for some of these related compounds, illustrating the potential of the benzamide scaffold in antimicrobial research.
Table 2: Antimicrobial Activity of Selected Benzamide and Related Derivatives
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Benzamide derivative (5a) | B. subtilis | 6.25 |
| Benzamide derivative (5a) | E. coli | 3.12 |
| Benzamide derivative (6b) | E. coli | 3.12 |
| Benzamide derivative (6c) | B. subtilis | 6.25 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | S. cerevisiae | 312.5 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | F. oxysporum | 625 |
| Benzyl bromide derivative (1c) | S. pyogenes | 500 |
| Benzyl bromide derivative (1c) | C. krusei | 500 |
The chemical properties of this compound, particularly the presence of the bromoethyl and nitrobenzoyl moieties, suggest that it and its derivatives are promising candidates for further investigation in the field of antimicrobial drug discovery. The bromoethyl group could potentially alkylate key microbial enzymes or proteins, while the nitrobenzamide core could interfere with other essential cellular processes. The exploration of structure-activity relationships by systematically modifying different parts of the molecule will be crucial in optimizing the antimicrobial potency and selectivity of this class of compounds.
Advanced Analytical Methodologies for Characterization of N 2 Bromoethyl P Nitrobenzamide
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of N-(2-Bromoethyl)-p-nitrobenzamide, offering detailed insights into its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules like this compound. uobasrah.edu.iq It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the p-nitrobenzoyl group and the aliphatic protons of the 2-bromoethyl chain. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal neighboring proton interactions.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom. libretexts.org The chemical shifts of these peaks are indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen, nitrogen, and bromine. libretexts.org For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons (with those closer to the nitro group being more deshielded), and the two aliphatic carbons of the ethyl chain.
A related compound, N-(2-Bromoethyl)-2-nitrobenzamide, is synthesized by reacting 2-nitrobenzoic acid with 2-bromoethylamine (B90993). ontosight.ai Its structural properties are also determined using NMR and mass spectrometry. ontosight.ai
Detailed ¹H and ¹³C NMR data for a similar benzamide (B126) structure are presented below. While not for the exact title compound, they illustrate the type of data obtained.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Benzamide Derivative
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H | 7.48-7.52 (m, 4H), 7.55-7.59 (m, 3H), 7.81 (s, 1H), 7.86 (d, J = 7.6 Hz, 2H) | Aromatic and Amide Protons |
| ¹³C | 115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, 166.1 | Aromatic and Carbonyl Carbons |
Data for N-(4-bromophenyl)benzamide, provided for illustrative purposes. rsc.org
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound.
MS and HRMS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement, which can be used to determine the precise elemental formula. rsc.org This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the HRMS of a related compound, N-(4-bromophenyl)benzamide, showed a calculated m/z for [M+Na]⁺ of 297.9843, with a found value of 297.9840, confirming its elemental composition. rsc.org
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org This technique is invaluable for analyzing complex mixtures and for confirming the identity of a target compound within a reaction mixture or a purified sample. rsc.org The use of LC-MS has become increasingly popular for the analysis of trace-level impurities due to its superior sensitivity and selectivity. rsc.org In the context of nitroaromatic compounds, LC-MS can be a powerful tool for quantification, especially when dealing with low concentrations. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the p-nitrobenzoyl chromophore would result in characteristic absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands are influenced by the electronic nature of the substituents on the benzene (B151609) ring. The NIST Chemistry WebBook provides UV/Visible spectrum data for the related compound p-nitrobenzamide. nist.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, the asymmetric and symmetric stretching of the nitro group (NO₂), and the C-Br stretching of the bromoethyl group. uobasrah.edu.iq The NIST Chemistry WebBook and ChemicalBook provide IR spectra for the related compounds p-nitrobenzamide and N-(2-bromoethyl)phthalimide, respectively, which can serve as a reference for interpreting the spectrum of the title compound. nist.govchemicalbook.com
Chromatographic Techniques
Chromatographic methods are employed to separate this compound from impurities and to assess its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity analysis of non-volatile compounds like this compound. A typical HPLC setup would involve a stationary phase (e.g., a C18 silica (B1680970) column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The compound's retention time, the time it takes to travel through the column, is a characteristic property under specific chromatographic conditions. By comparing the retention time to that of a known standard, the compound can be identified. Furthermore, the area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. While specific HPLC methods for this compound are not detailed in the provided search results, the general principles of HPLC are widely applicable for its analysis. For instance, a rapid and sensitive LC-MS/MS method was developed for the analysis of a bromo-substituted benzoate (B1203000) derivative in rat plasma, demonstrating the utility of liquid chromatography for such compounds. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the characterization of this compound, UPLC is an advanced analytical methodology well-suited for purity assessment, impurity profiling, and quantitative analysis.
The chemical structure of this compound, featuring a nitro-substituted aromatic ring and a bromoethyl amide side chain, makes it amenable to reversed-phase UPLC. The aromatic nitro group provides a strong chromophore, facilitating sensitive detection using UV-Vis spectrophotometry.
Research Findings
While specific UPLC methods dedicated to this compound are not extensively documented in publicly available literature, the principles of UPLC and existing methods for structurally related compounds provide a clear framework for its analysis. Research on similar nitroaromatic and brominated compounds demonstrates the utility of UPLC for achieving high-resolution separations. For instance, UPLC-MS/MS methods have been successfully developed for detecting various nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and their metabolites in complex matrices. chromatographyonline.com These methods typically employ reversed-phase columns and gradient elution with mobile phases consisting of acetonitrile and water, often with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry. chromatographyonline.com
The development of a UPLC method for this compound would involve a systematic approach to optimize separation parameters. This includes scouting for the appropriate column chemistry, mobile phase composition, and detector settings to achieve the desired selectivity and sensitivity. Given the compound's structure, a C18 or a phenyl-hexyl column would be a logical starting point for method development, as these stationary phases provide suitable retention and selectivity for aromatic and moderately polar compounds.
The optimization process would focus on achieving a baseline separation of the main peak from any potential impurities, such as starting materials (p-nitrobenzoic acid and 2-bromoethylamine), byproducts, or degradation products. The high efficiency of UPLC columns allows for the detection and quantification of even minor impurities, which is critical for the characterization of a chemical compound.
The following tables represent typical data that would be generated during the development and validation of a UPLC method for this compound.
Table 1: Hypothetical UPLC Method Parameters for this compound
| Parameter | Value |
| Instrumentation | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| UV Detection Wavelength | 274 nm |
| Run Time | 5 minutes |
Table 2: Illustrative Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| Initial | 0.5 | 95.0 | 5.0 | - |
| 0.5 | 0.5 | 95.0 | 5.0 | 6 |
| 3.5 | 0.5 | 5.0 | 95.0 | 6 |
| 4.0 | 0.5 | 5.0 | 95.0 | 6 |
| 4.1 | 0.5 | 95.0 | 5.0 | 6 |
| 5.0 | 0.5 | 95.0 | 5.0 | 6 |
Table 3: Expected Retention Times for Analyte and Potential Impurities
| Compound | Expected Retention Time (min) (Approximate) |
| p-Nitrobenzoic Acid | 1.2 |
| This compound | 2.8 |
| Potential Dimer Impurity | 4.2 |
This structured approach, leveraging the capabilities of UPLC, would result in a robust and reliable analytical method for the comprehensive characterization of this compound, ensuring accurate assessment of its identity, purity, and stability. The increased resolution and sensitivity of UPLC over traditional HPLC would facilitate the detection of trace-level impurities that might otherwise go unnoticed.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Bromoethyl)-p-nitrobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, bromoethylation of p-nitrobenzamide derivatives using reagents like N-bromoethyl-N-methylaniline (a bromoethyl donor) under inert conditions (argon/nitrogen) at 60–80°C improves electrophilic reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts like unreacted starting materials or oxidized derivatives. Monitoring reaction progress using TLC (Rf ~0.4–0.6) ensures optimal stopping points .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the bromoethyl group (δ 3.5–4.0 ppm for CH2Br in H NMR) and nitrobenzamide aromatic protons (δ 7.8–8.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 323.1 for C9H9BrN2O3) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to its bromoethyl group, the compound is a potential alkylating agent. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. Store at ambient temperatures in airtight containers away from light. Dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at the para position withdraws electron density via resonance, enhancing the electrophilicity of the adjacent carbonyl and bromoethyl groups. Steric hindrance from the nitrobenzamide moiety can slow bimolecular reactions (e.g., SN2). Kinetic studies using varying nucleophiles (e.g., amines vs. thiols) under controlled pH (7–9) and temperature (25–50°C) can quantify these effects .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay conditions. For example:
- Reproducibility : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) with standardized protocols (e.g., MTT assays at 48h incubation) .
- Structural Confirmation : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity) to confirm derivative structures .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(2-chloroethyl)-p-nitrobenzamide) to identify trends in bioactivity .
Q. How can computational methods predict the stability of this compound under varying pH and temperature?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model hydrolysis pathways:
- Acidic Conditions : Protonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water.
- Basic Conditions : Deprotonation of the amide nitrogen accelerates bromoethyl group hydrolysis.
- Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .
Q. What analytical techniques differentiate this compound from its regioisomers or degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
